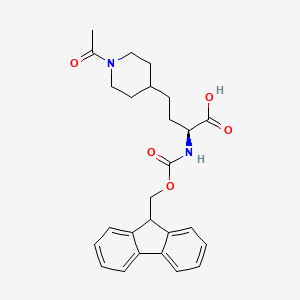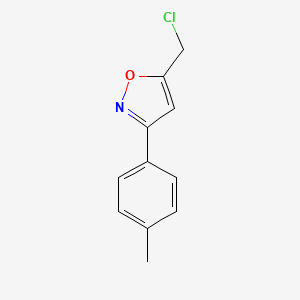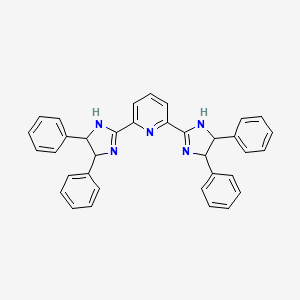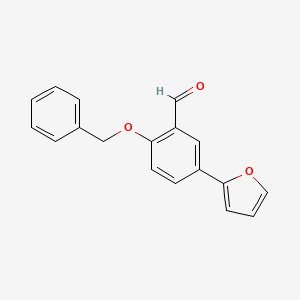![molecular formula C9H6BrF3N2O B12841540 (8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12841540.png)
(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 8th position, a trifluoromethyl group at the 6th position, and a methanol group at the 3rd position of the imidazo[1,2-a]pyridine ring. It is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions usually involve heating the reactants under microwave irradiation, which accelerates the reaction and improves the yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and microwave irradiation, can reduce the environmental impact of the production process.
化学反应分析
Types of Reactions
(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and halides, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different biological activities and applications.
科学研究应用
(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol has a wide range of scientific research applications, including:
作用机制
The mechanism of action of (8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
相似化合物的比较
Similar Compounds
- (8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol
- (8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)acetic acid
Uniqueness
(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol is unique due to the presence of the bromine atom and the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C9H6BrF3N2O |
|---|---|
分子量 |
295.06 g/mol |
IUPAC 名称 |
[8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanol |
InChI |
InChI=1S/C9H6BrF3N2O/c10-7-1-5(9(11,12)13)3-15-6(4-16)2-14-8(7)15/h1-3,16H,4H2 |
InChI 键 |
DFSSEFQZOLPBQU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=NC=C(N2C=C1C(F)(F)F)CO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(2-Fluorophenyl)-Acetamide](/img/structure/B12841467.png)
![4-Methylpentacyclo[4.2.0.02,5.03,8.04,7]octan-1-amine](/img/structure/B12841484.png)
![2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one](/img/structure/B12841489.png)





![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid](/img/structure/B12841514.png)




